(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine hydrobromide (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609400-39-6
VCID: VC8245350
InChI: InChI=1S/C16H17NO2.BrH/c1-12-3-2-4-13(7-12)9-17-10-14-5-6-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H
SMILES: CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3.Br
Molecular Formula: C16H18BrNO2
Molecular Weight: 336.22

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine hydrobromide

CAS No.: 1609400-39-6

Cat. No.: VC8245350

Molecular Formula: C16H18BrNO2

Molecular Weight: 336.22

* For research use only. Not for human or veterinary use.

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine hydrobromide - 1609400-39-6

Specification

CAS No. 1609400-39-6
Molecular Formula C16H18BrNO2
Molecular Weight 336.22
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine;hydrobromide
Standard InChI InChI=1S/C16H17NO2.BrH/c1-12-3-2-4-13(7-12)9-17-10-14-5-6-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H
Standard InChI Key OJJGGEHTJYHEDH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3.Br
Canonical SMILES CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₆H₁₈BrNO₂ and a molecular weight of 336.22 g/mol . The hydrobromide salt form enhances its stability and solubility in polar solvents compared to the free base.

IUPAC Name and Structural Features

The systematic IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-(3-methylbenzyl)methanamine hydrobromide. The structure comprises:

  • A 1,3-benzodioxol-5-ylmethyl group (piperonylmethyl), which contributes electron-rich aromatic characteristics.

  • A 3-methylbenzylamine moiety, introducing steric and electronic modulation to the amine center.

  • A hydrobromic acid counterion, stabilizing the protonated amine .

The presence of the 1,3-benzodioxole ring (a methylenedioxy group fused to a benzene ring) is notable for its prevalence in bioactive molecules, including neurotransmitters and enzyme inhibitors .

Synonyms and Registry Numbers

Common synonyms include:

  • 1-(Benzo[d] dioxol-5-yl)-N-(3-methylbenzyl)methanamine hydrobromide

  • (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine HBr

  • CAS 1609400-39-6 .

Synthesis and Manufacturing

Synthetic Routes

While direct literature on this compound’s synthesis is limited, analogous hydrobromide salts of benzodioxole-containing amines are typically prepared via:

  • Reductive Amination: Reacting a benzodioxole-containing aldehyde (e.g., piperonal) with a substituted benzylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) .

  • Salt Formation: Treating the free base amine with hydrobromic acid in a solvent such as methanol or dichloromethane .

A plausible two-step synthesis could involve:

  • Step 1: Condensation of 1,3-benzodioxole-5-carbaldehyde with 3-methylbenzylamine using anhydrous sodium sulfate (Na₂SO₄) as a desiccant in dichloromethane (CH₂Cl₂).

  • Step 2: Reduction of the intermediate imine with NaBH₄ in methanol, followed by acidification with HBr to precipitate the hydrobromide salt .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₈BrNO₂
Molecular Weight336.22 g/mol
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-
SolubilityLikely soluble in polar solventsInferred

The lack of experimental data on melting/boiling points highlights the need for further characterization.

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